2-Chloro-6-(2-fluorophenyl)nicotinonitrile
Description
2-Chloro-6-(2-fluorophenyl)nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a nitrile group at position 3, and a 2-fluorophenyl moiety at position 5. The synthesis of such derivatives typically involves multi-step reactions starting from halogenated nicotinonitrile precursors. For example, 2-chloro-6-(trifluoromethyl)nicotinonitrile (a structural analog) is synthesized via reactions with amines and sulfonyl chlorides, followed by deprotection and coupling steps . The 2-fluorophenyl substituent in this compound may enhance binding affinity to biological targets due to fluorine's electronegativity and steric effects, though this is highly dependent on substitution patterns .
Properties
Molecular Formula |
C12H6ClFN2 |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-chloro-6-(2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-12-8(7-15)5-6-11(16-12)9-3-1-2-4-10(9)14/h1-6H |
InChI Key |
MREQNCMUKOWIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-fluorophenyl)nicotinonitrile typically involves the reaction of 2-chloro-6-fluorobenzonitrile with a suitable reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Chloro-6-(2-fluorophenyl)nicotinonitrile may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-fluorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-(2-fluorophenyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-fluorophenyl)nicotinonitrile involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug discovery or biochemical research.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Fluorine at the para position (4-fluorophenyl) improves inhibitory activity compared to ortho (2-fluorophenyl). For example, in ERK5 inhibitors, the 4-fluorophenyl derivative (4a) showed 7-fold greater potency than the 2-fluorophenyl analog (4c) .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, CN) enhance target binding in kinase inhibitors, while electron-donating groups (e.g., methoxy) may reduce potency .
Kinase Inhibition
Anticancer Activity
- 4-Fluorophenyl Derivatives: Compound XXXVI (6-cyano-4-(4-fluorophenyl)-2-imino derivative) exhibited moderate activity against breast adenocarcinoma (MCF-7) but was less potent than doxorubicin .
Biological Activity
2-Chloro-6-(2-fluorophenyl)nicotinonitrile is a compound belonging to the class of nicotinonitriles, characterized by its unique structural features, including a chloro substituent and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Preliminary research indicates that it may possess significant anticancer properties and the ability to interact with various biological targets.
- Molecular Formula : C₁₀H₈ClFN₂
- CAS Number : Not specified in the sources.
- Structural Features : The presence of halogenated groups (chlorine and fluorine) enhances the compound's reactivity and biological activity compared to other similar compounds.
Anticancer Properties
Research indicates that 2-Chloro-6-(2-fluorophenyl)nicotinonitrile may act as an inhibitor of specific enzymes associated with cancer progression. Its structural components allow for interactions with biological macromolecules, which are crucial for understanding its mechanism of action. Compounds with similar structures often display antiviral and anticancer properties, suggesting that this compound could be a candidate for further investigation in drug development.
Interaction Studies
The compound has shown the ability to interact with proteins and nucleic acids, which is vital for elucidating its therapeutic effects. Such interactions can lead to significant biological outcomes, including modulation of cellular pathways involved in cancer and other diseases.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that 2-Chloro-6-(2-fluorophenyl)nicotinonitrile stands out due to its specific combination of halogenated phenyl groups. Below is a table summarizing relevant compounds:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-Chloro-6-(4-Fluorophenyl)nicotinonitrile | 31776-83-7 | 0.89 |
| 2-Chloro-6-(methyl)nicotinonitrile | 28900-10-9 | 0.85 |
| 2-Chloro-4,6-dimethylnicotinonitrile | 14237-71-9 | 0.87 |
| 6-(Hydroxymethyl)nicotinonitrile | N/A | 0.80 |
Study on Anticancer Activity
In a study evaluating various nicotinonitrile derivatives, it was found that compounds similar to 2-Chloro-6-(2-fluorophenyl)nicotinonitrile exhibited varying degrees of anticancer activity. The study highlighted that modifications in the halogenation pattern significantly affected the bioactivity against cancer cell lines.
Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a potential role as a therapeutic agent targeting cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
